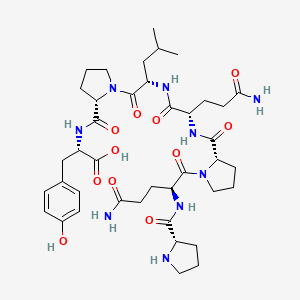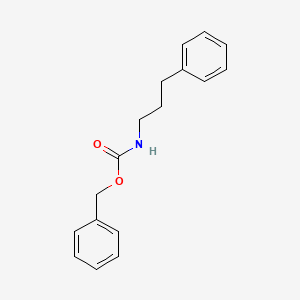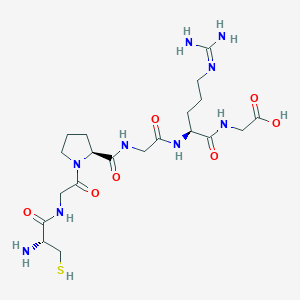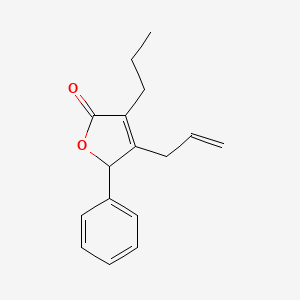
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with phenyl, propenyl, and propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-phenyl-4-(2-propenyl)-3-propyl-2-pentenoic acid with a dehydrating agent can lead to the formation of the desired furanone compound. The reaction conditions typically involve heating the reaction mixture to promote cyclization and dehydration.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl, propenyl, or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dihydrofuranone, tetrahydrofuranone
Substitution: Halogenated derivatives, amine-substituted derivatives
科学研究应用
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
作用机制
The mechanism of action of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-
- 2(5H)-Furanone, 5-phenyl-3-propyl-
- 2(5H)-Furanone, 4-(2-propenyl)-3-propyl-
Uniqueness
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- is unique due to the specific combination of substituents on the furanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of phenyl, propenyl, and propyl groups allows for diverse chemical modifications and interactions, enhancing its versatility in research and industrial applications.
属性
CAS 编号 |
587853-79-0 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
2-phenyl-3-prop-2-enyl-4-propyl-2H-furan-5-one |
InChI |
InChI=1S/C16H18O2/c1-3-8-13-14(9-4-2)16(17)18-15(13)12-10-6-5-7-11-12/h3,5-7,10-11,15H,1,4,8-9H2,2H3 |
InChI 键 |
OWZCJEPZAPXMML-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(OC1=O)C2=CC=CC=C2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


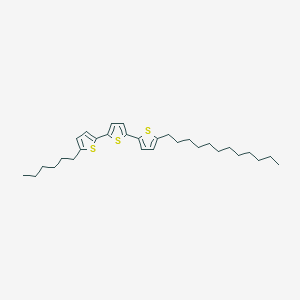
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
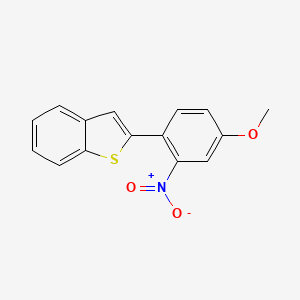
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)

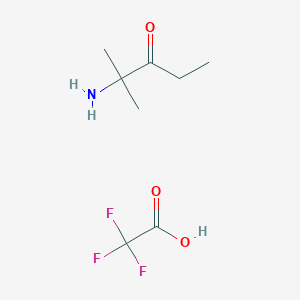
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
